molecular formula C19H20ClN3O3S B11482990 5-chloro-N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-2-methoxy-4-methylbenzenesulfonamide

5-chloro-N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-2-methoxy-4-methylbenzenesulfonamide

Cat. No.: B11482990
M. Wt: 405.9 g/mol
InChI Key: ZHSMLOLRJYWPID-UHFFFAOYSA-N
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Description

5-CHLORO-N-{1-[4-(1H-IMIDAZOL-1-YL)PHENYL]ETHYL}-2-METHOXY-4-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound that features an imidazole ring, a phenyl group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-N-{1-[4-(1H-IMIDAZOL-1-YL)PHENYL]ETHYL}-2-METHOXY-4-METHYLBENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the imidazole ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

5-CHLORO-N-{1-[4-(1H-IMIDAZOL-1-YL)PHENYL]ETHYL}-2-METHOXY-4-METHYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide group, using reagents like sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium azide, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

5-CHLORO-N-{1-[4-(1H-IMIDAZOL-1-YL)PHENYL]ETHYL}-2-METHOXY-4-METHYLBENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-CHLORO-N-{1-[4-(1H-IMIDAZOL-1-YL)PHENYL]ETHYL}-2-METHOXY-4-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or active sites of enzymes, modulating their activity. The sulfonamide group can interact with proteins, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-CHLORO-N-{1-[4-(1H-IMIDAZOL-1-YL)PHENYL]ETHYL}-2-METHOXY-4-METHYLBENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C19H20ClN3O3S

Molecular Weight

405.9 g/mol

IUPAC Name

5-chloro-N-[1-(4-imidazol-1-ylphenyl)ethyl]-2-methoxy-4-methylbenzenesulfonamide

InChI

InChI=1S/C19H20ClN3O3S/c1-13-10-18(26-3)19(11-17(13)20)27(24,25)22-14(2)15-4-6-16(7-5-15)23-9-8-21-12-23/h4-12,14,22H,1-3H3

InChI Key

ZHSMLOLRJYWPID-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)S(=O)(=O)NC(C)C2=CC=C(C=C2)N3C=CN=C3)OC

Origin of Product

United States

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